molecular formula C8H16O3 B047877 3-Hydroxy-2,2,4-trimethylpentanoic acid CAS No. 35763-45-2

3-Hydroxy-2,2,4-trimethylpentanoic acid

Cat. No.: B047877
CAS No.: 35763-45-2
M. Wt: 160.21 g/mol
InChI Key: OJLBQZJKORZRDZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2,4-trimethylpentanoic acid is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is also known by other names such as 2,2,4-trimethyl-3-hydroxyvaleric acid . This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a branched carbon chain, making it a hydroxy acid.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.13 . These properties suggest that the compound may have good bioavailability.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2,2,4-trimethylpentanoic acid. For instance, its storage temperature can affect its stability . Furthermore, its solubility can be influenced by the pH and ionic strength of the solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2,4-trimethylpentanoic acid can be achieved through various synthetic routes. One common method involves the oxidation of 2,2,4-trimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the alcohol to the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2,2,4-trimethylpentanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid . This method allows for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2,4-trimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted hydroxy acids or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2,4-trimethylpentanoic acid is unique due to the presence of both hydroxyl and carboxyl functional groups on a branched carbon chain. This combination of functional groups imparts distinct chemical reactivity and allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-2,2,4-trimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBQZJKORZRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031843
Record name 2,2,4-Trimethyl-3-hydroxyvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35763-45-2
Record name 2,2,4-Trimethyl-3-hydroxyvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4-Trimethyl-3-hydroxyvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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